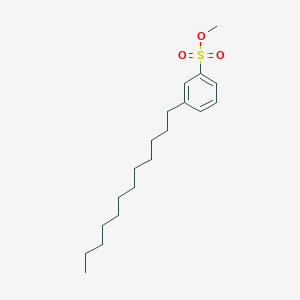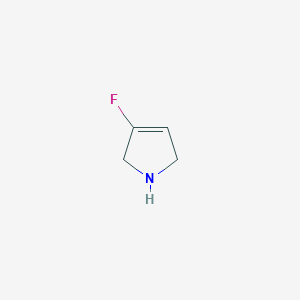
3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a 2,5-diethoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate carboxylic acid derivative, such as ethyl acetoacetate, under acidic or basic conditions to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(2,5-Diethoxyphenyl)-1H-pyrazole-4-carboxylic acid
- 3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxamide
Uniqueness
3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the 2,5-diethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H16N2O4 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4/c1-3-19-9-5-6-13(20-4-2)10(7-9)11-8-12(14(17)18)16-15-11/h5-8H,3-4H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
ADSHHVHRCZLFAR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)OCC)C2=NNC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide](/img/structure/B15279921.png)
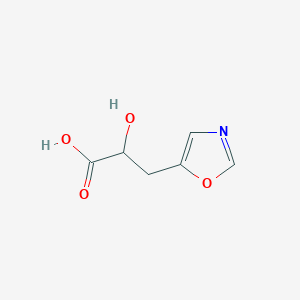

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279971.png)
![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
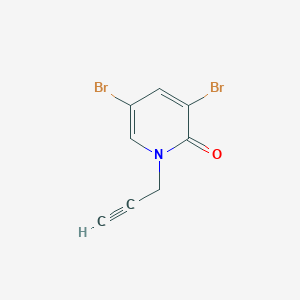
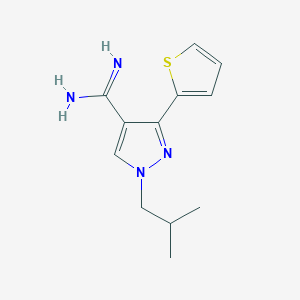
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279989.png)
![1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)
